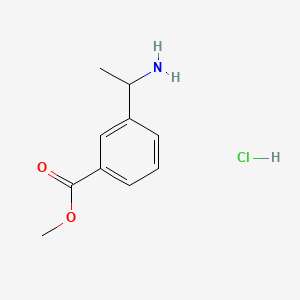

Methyl 3-(1-aminoethyl)benzoate hydrochloride

Description

Properties

IUPAC Name |

methyl 3-(1-aminoethyl)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7(11)8-4-3-5-9(6-8)10(12)13-2;/h3-7H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFQSOTUHJSZHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719938 | |

| Record name | Methyl 3-(1-aminoethyl)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263378-68-2 | |

| Record name | Benzoic acid, 3-(1-aminoethyl)-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(1-aminoethyl)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 3-(1-aminoethyl)benzoate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic route to Methyl 3-(1-aminoethyl)benzoate hydrochloride, a key intermediate in pharmaceutical synthesis. The described methodology is a three-step process commencing with the Fischer esterification of 3-acetylbenzoic acid to yield methyl 3-acetylbenzoate. This intermediate is subsequently converted to the corresponding primary amine via a Leuckart reaction, a form of reductive amination using ammonium formate. The final step involves the formation of the hydrochloride salt to afford the target compound. This document details the experimental protocols for each step, presents quantitative data in a clear tabular format, and includes visualizations of the synthetic pathway and experimental workflow to aid in comprehension and practical application.

Introduction

This compound is a valuable building block in medicinal chemistry, particularly in the development of chiral drugs and bioactive molecules targeting the central nervous system and cardiovascular system. Its structure, featuring a chiral primary amine and a methyl ester on a benzene ring, allows for diverse chemical transformations and the construction of complex molecular architectures. This guide outlines a robust and accessible synthetic pathway for the preparation of this important intermediate.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a three-step sequence as illustrated below. The initial step involves the protection of the carboxylic acid functionality as a methyl ester. The key transformation is the conversion of the ketone to a primary amine, followed by the formation of the stable hydrochloride salt.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3-acetylbenzoate

This procedure details the Fischer esterification of 3-acetylbenzoic acid.

Reaction Scheme: 3-Acetylbenzoic Acid + Methanol --(H₂SO₄ catalyst)--> Methyl 3-acetylbenzoate + Water

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Volume (mL) |

| 3-Acetylbenzoic acid | 164.16 | 16.42 | 0.10 | - |

| Methanol | 32.04 | - | - | 200 |

| Concentrated H₂SO₄ | 98.08 | - | - | 2.0 |

| Diethyl ether | 74.12 | - | - | 200 |

| Saturated NaHCO₃ (aq) | - | - | - | 2 x 100 |

| Brine | - | - | - | 100 |

| Anhydrous MgSO₄ | 120.37 | - | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask, add 3-acetylbenzoic acid (16.42 g, 0.10 mol) and methanol (200 mL).

-

With stirring, slowly add concentrated sulfuric acid (2.0 mL).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 6 hours.

-

After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether (200 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-acetylbenzoate as an oil.

Expected Yield: ~90-95%

Step 2: Synthesis of Methyl 3-(1-aminoethyl)benzoate via Leuckart Reaction

This protocol describes the reductive amination of the ketone intermediate to a primary amine.

Reaction Scheme: Methyl 3-acetylbenzoate + Ammonium formate --(Heat)--> Methyl 3-(1-aminoethyl)benzoate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Volume (mL) |

| Methyl 3-acetylbenzoate | 178.18 | 17.82 | 0.10 | - |

| Ammonium formate | 63.06 | 31.53 | 0.50 | - |

| Concentrated HCl | - | - | - | 50 |

| 20% NaOH (aq) | - | - | - | As needed |

| Dichloromethane (DCM) | 84.93 | - | - | 3 x 100 |

| Anhydrous Na₂SO₄ | 142.04 | - | As needed | - |

Procedure:

-

In a three-necked flask equipped with a thermometer and a distillation condenser, combine methyl 3-acetylbenzoate (17.82 g, 0.10 mol) and ammonium formate (31.53 g, 0.50 mol).

-

Heat the mixture to 160-170°C for 5 hours. Water and any excess reagents may distill off during this time.

-

Cool the reaction mixture and add concentrated hydrochloric acid (50 mL).

-

Heat the mixture to reflux for 8 hours to hydrolyze the intermediate formyl derivative.

-

After cooling, make the solution basic (pH > 10) by the careful addition of 20% aqueous sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3-(1-aminoethyl)benzoate.

Expected Yield: ~60-70%

Step 3: Formation of this compound

This final step converts the free amine into its stable hydrochloride salt.

Reaction Scheme: Methyl 3-(1-aminoethyl)benzoate + HCl --> this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Volume (mL) |

| Methyl 3-(1-aminoethyl)benzoate | 179.22 | (from Step 2) | ~0.06-0.07 | - |

| Diethyl ether (anhydrous) | 74.12 | - | - | 150 |

| 2M HCl in diethyl ether | - | - | - | As needed |

Procedure:

-

Dissolve the crude Methyl 3-(1-aminoethyl)benzoate from Step 2 in anhydrous diethyl ether (150 mL).

-

Cool the solution in an ice bath.

-

Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation of the hydrochloride salt is complete.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether.

-

Dry the product under vacuum to obtain this compound.

Expected Yield: >95% (for the salt formation step)

Data Presentation

Table 1: Summary of Reactants and Products

| Step | Starting Material | Key Reagents | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |

| 1 | 3-Acetylbenzoic acid | Methanol, H₂SO₄ | Methyl 3-acetylbenzoate | 178.18 | 17.82 |

| 2 | Methyl 3-acetylbenzoate | Ammonium formate, HCl | Methyl 3-(1-aminoethyl)benzoate | 179.22 | 17.92 |

| 3 | Methyl 3-(1-aminoethyl)benzoate | HCl in diethyl ether | This compound | 215.68 | 15.10 - 17.61 |

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Step-by-step workflow for the synthesis of the target compound.

Conclusion

The presented three-step synthesis provides a clear and effective method for the preparation of this compound. The procedures utilize common laboratory reagents and techniques, making this route accessible for researchers in organic and medicinal chemistry. The detailed protocols and workflow diagrams serve as a practical guide for the synthesis of this important pharmaceutical intermediate. Further optimization of reaction conditions and purification methods may lead to improved yields and purity.

An In-depth Technical Guide to Methyl 3-(1-aminoethyl)benzoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(1-aminoethyl)benzoate hydrochloride is a key chemical intermediate with applications in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system and cardiovascular diseases. Its structure, featuring a chiral center, an amine group, and an ester, makes it a versatile building block in medicinal chemistry for the development of complex molecules and selective receptor modulators. This document provides a comprehensive overview of its known properties, a plausible synthetic route, potential biological relevance based on structurally related compounds, and essential safety information.

Physicochemical Properties

Precise experimental data for this compound is not extensively documented in public literature. The following table summarizes its known properties and includes data for closely related analogs for comparative purposes.

| Property | This compound | (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride | Methyl 3-(aminomethyl)benzoate hydrochloride (analog) | Methyl 3-aminobenzoate (analog) |

| Molecular Formula | C₁₀H₁₄ClNO₂[1][2] | C₁₀H₁₄ClNO₂[3] | C₉H₁₂ClNO₂[4] | C₈H₉NO₂ |

| Molecular Weight | 215.68 g/mol [1][2] | 215.68 g/mol [3] | 201.65 g/mol [4] | 151.16 g/mol |

| CAS Number | 1263378-68-2[1][2] | 1391439-19-2[3] | 17841-68-8[4] | 4518-10-9 |

| Appearance | - | - | White powder[4] | White to brown crystals/chunks |

| Melting Point | - | - | 177-179 °C[4] | ≥42 °C |

| Boiling Point | - | - | - | - |

| Solubility | - | - | - | Slightly soluble in water[5] |

| Storage Conditions | Room temperature, dry[1][2] | Room temperature, dry seal[3] | Inert gas at 2-8°C[4] | - |

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for this compound is not detailed in the surveyed literature. However, a plausible synthetic route can be inferred from general methods for the synthesis of related aminobenzoate esters. A common approach involves the esterification of the corresponding carboxylic acid.

Hypothetical Synthesis Workflow

The following diagram illustrates a potential two-step synthesis beginning from 3-(1-aminoethyl)benzoic acid.

General Experimental Protocol (Adapted)

This protocol is based on the general synthesis of methyl aminobenzoates and should be adapted and optimized for the specific substrate.[6]

-

Amine Protection: Dissolve 3-(1-aminoethyl)benzoic acid in a suitable solvent (e.g., a mixture of dioxane and water). Add a base such as sodium hydroxide. Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc-anhydride). Allow the mixture to warm to room temperature and stir overnight. Acidify and extract the N-protected acid.

-

Esterification: Suspend the N-Boc-3-(1-aminoethyl)benzoic acid in methanol at 0°C.[6] Add thionyl chloride dropwise.[6] Reflux the mixture for several hours until the reaction is complete (monitored by TLC).[6]

-

Work-up and Purification (Ester): Evaporate the solvent under reduced pressure. Neutralize the residue with a saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.[6] Dry the combined organic layers over magnesium sulfate and purify by column chromatography.[6]

-

Deprotection and Salt Formation: Dissolve the purified methyl N-Boc-3-(1-aminoethyl)benzoate in a suitable solvent like dioxane or diethyl ether. Add a solution of hydrochloric acid in the same solvent. Stir the mixture at room temperature. The hydrochloride salt should precipitate out of the solution.

-

Final Product Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Biological Activity and Potential Applications

This compound is primarily utilized as a building block in the synthesis of pharmaceutical intermediates.[1][2] Its enantiomerically pure form, (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride, is particularly valuable in asymmetric synthesis for developing chiral drugs, including agents for the central nervous system and cardiovascular therapeutics.[3][7]

While direct biological activity data for the title compound is scarce, research on structurally related molecules provides insight into potential therapeutic targets. A study on a more complex analog, Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate , identified it as a dual inhibitor of malate dehydrogenase 1 (MDH1) and malate dehydrogenase 2 (MDH2).[8] These enzymes are crucial in cellular metabolism, and their inhibition presents a promising strategy for targeting cancer metabolism.[8]

Potential Signaling Pathway Involvement: MDH Inhibition

The inhibition of MDH1 (cytosolic) and MDH2 (mitochondrial) disrupts the malate-aspartate shuttle, which is essential for transporting NADH reducing equivalents into the mitochondria for oxidative phosphorylation. This disruption can lead to reduced mitochondrial respiration and inhibition of hypoxia-inducible factor-1α (HIF-1α) accumulation, a key factor in tumor survival and proliferation.[8]

Safety and Handling

A Safety Data Sheet (SDS) for the enantiomer, (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride , provides the most relevant safety information. Users should handle the racemic compound with similar precautions.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Data sourced from the SDS for CAS 1391439-19-2.[9]

Precautionary Measures:

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[1][2][3]

-

First Aid:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.[9][10]

-

If on Skin: Wash off with plenty of soap and water.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.[9]

-

This technical guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and after consulting the relevant Safety Data Sheet.

References

- 1. rsc.org [rsc.org]

- 2. This compound [myskinrecipes.com]

- 3. (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride [myskinrecipes.com]

- 4. Methyl 3-(aminomethyl)benzoate hydrochloride | 17841-68-8 [chemicalbook.com]

- 5. METHYL 3-AMINOBENZOATE | 4518-10-9 [chemicalbook.com]

- 6. METHYL 3-AMINOBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. angenechemical.com [angenechemical.com]

- 10. tcichemicals.com [tcichemicals.com]

Technical Guide: Methyl 3-(1-aminoethyl)benzoate Hydrochloride

CAS Number: 1263378-68-2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of Methyl 3-(1-aminoethyl)benzoate hydrochloride. Due to the limited availability of public domain data specific to this compound, this guide also incorporates general methodologies and principles applicable to structurally related chiral amino esters to provide a broader context for research and development.

Introduction

This compound is a chiral organic compound that holds potential as a valuable building block in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a chiral amine and a benzoate ester, makes it a candidate for the synthesis of complex molecular architectures with specific stereochemistry, which is often crucial for therapeutic efficacy.[2] Compounds of this class are frequently utilized as intermediates in the development of agents targeting the central nervous system and cardiovascular diseases.[1]

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 1263378-68-2 | [1] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] |

| Molecular Weight | 215.68 g/mol | [1] |

| Appearance | Powder or liquid | - |

| Purity | Typically ≥97% | - |

| Storage | Room temperature, dry conditions | [2] |

Synthesis and Purification: General Methodologies

General Synthetic Workflow

A likely synthetic pathway would start from 3-acetylbenzoic acid. The workflow can be visualized as follows:

Caption: Generalized synthetic workflow for Methyl 3-(1-aminoethyl)benzoate HCl.

Experimental Protocols (General)

Step 1: Esterification of 3-Acetylbenzoic Acid

-

Objective: To convert the carboxylic acid to its methyl ester.

-

Procedure: 3-Acetylbenzoic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl 3-acetylbenzoate.

Step 2: Reductive Amination of Methyl 3-acetylbenzoate

-

Objective: To convert the ketone to the primary amine.

-

Procedure: Methyl 3-acetylbenzoate is dissolved in a suitable solvent such as methanol or dichloromethane. A source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) is added, followed by a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation (H₂ over a palladium catalyst). The reaction is stirred at room temperature until completion. The workup typically involves quenching the reaction, extracting the product into an organic solvent, and purifying it by column chromatography.

Step 3: Formation of the Hydrochloride Salt

-

Objective: To convert the free amine to its hydrochloride salt for improved stability and handling.

-

Procedure: The purified methyl 3-(1-aminoethyl)benzoate is dissolved in a dry, aprotic solvent like diethyl ether or ethyl acetate. A solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with fresh solvent, and dried under vacuum.

Chiral Resolution (Alternative to Asymmetric Synthesis)

If a racemic mixture is synthesized, the enantiomers can be separated. This is often achieved by reacting the racemic amine with a chiral resolving agent (e.g., tartaric acid or mandelic acid) to form diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure amine.

Analytical Characterization

A comprehensive analysis is crucial to confirm the identity, purity, and enantiomeric excess of the final product.

General Analytical Workflow

Caption: General analytical workflow for the characterization of the compound.

Key Analytical Techniques (General Protocols)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule, confirming the presence of the aromatic ring protons, the ethyl group protons, the amine proton, and the methyl ester protons. The chemical shifts, splitting patterns, and integration values are used to confirm the structure.

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule, which should be consistent with the expected structure.

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purity Determination (Reverse-Phase HPLC):

-

Column: A C18 stationary phase is typically used.

-

Mobile Phase: A gradient of water (often with an additive like formic acid or trifluoroacetic acid) and acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., ~254 nm).

-

Outcome: A single major peak indicates high purity.

-

-

Enantiomeric Excess Determination (Chiral HPLC):

-

Column: A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are often effective for separating enantiomers of amino esters.

-

Mobile Phase: Typically a mixture of a non-polar solvent like hexane and an alcohol like isopropanol.

-

Outcome: Two separated peaks for the R and S enantiomers. The relative area of the peaks is used to calculate the enantiomeric excess.

-

-

Potential Applications and Biological Relevance

While the specific biological activity of this compound is not well-documented, the broader class of aminoethyl benzoate derivatives has been explored for various therapeutic applications. It is plausible that this compound could serve as a key intermediate in the synthesis of biologically active molecules.

Potential areas of interest for derivatives of this compound include:

-

Enzyme Inhibition: The amine functionality can interact with active sites of enzymes, making such compounds candidates for inhibitor design.

-

Receptor Modulation: The overall structure may be suitable for binding to specific receptors in the central nervous system or other tissues.

-

Anticancer Research: Some aminobenzoate derivatives have been investigated for their potential as anticancer agents.

Further research is needed to elucidate the specific biological targets and therapeutic potential of this compound and its derivatives.

References

Technical Dossier: Molecular Weight Determination of Methyl 3-(1-aminoethyl)benzoate hydrochloride

Introduction

This document provides a detailed technical overview of the molecular weight of Methyl 3-(1-aminoethyl)benzoate hydrochloride, a compound of interest in pharmaceutical synthesis and medicinal chemistry.[1][2] As a critical parameter, the molecular weight influences stoichiometry in chemical reactions, informs analytical characterization, and is fundamental to drug formulation and development. This guide outlines the foundational data and calculation methodology for this specific compound.

Compound Identification

-

Structure: The molecule consists of a benzoate methyl ester substituted at the meta-position with a 1-aminoethyl group, which is protonated to form a hydrochloride salt.

Experimental Protocols: Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The protocol for determining the molecular weight of this compound is a computational method based on its molecular formula.

Methodology:

-

Elemental Identification: The molecular formula (C₁₀H₁₄ClNO₂) is first broken down to identify the constituent elements and the number of atoms for each: Carbon (C), Hydrogen (H), Chlorine (Cl), Nitrogen (N), and Oxygen (O).

-

Atomic Weight Aggregation: The standard atomic weight of each element is obtained from the IUPAC Periodic Table of the Elements.

-

Summation: The number of atoms of each element is multiplied by its respective atomic weight. These values are then summed to yield the total molecular weight of the compound. The unit for molecular weight is grams per mole ( g/mol ).

Data Presentation

The quantitative data used for the molecular weight calculation is summarized in the table below for clarity and ease of reference.

| Element | Symbol | Number of Atoms | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 10 | 12.011 | 120.110 |

| Hydrogen | H | 14 | 1.008 | 14.112 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 215.68 |

Based on this calculation, the molecular weight of this compound is 215.68 g/mol .[1][2]

Visualization of Molecular Weight Derivation

The following diagram illustrates the logical workflow for calculating the molecular weight from the compound's molecular formula.

Caption: Molecular weight calculation workflow.

Conclusion

The molecular weight of this compound has been computationally determined to be 215.68 g/mol . This value is derived from its molecular formula, C₁₀H₁₄ClNO₂, and the standard atomic weights of its constituent elements. This information is foundational for any quantitative work involving this compound in a research or drug development setting.

References

A Technical Guide to the Spectroscopic Profile of Methyl 3-(1-aminoethyl)benzoate Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the spectroscopic characteristics of Methyl 3-(1-aminoethyl)benzoate hydrochloride (CAS No. 1263378-68-2). Due to the limited availability of public spectroscopic data for this specific compound, this guide presents predicted data and data from the closely related structural analog, Methyl 3-aminobenzoate, to offer a representative spectroscopic profile. It includes comprehensive tables of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. Furthermore, detailed, generalized experimental protocols for acquiring such data are provided, alongside a workflow diagram for spectroscopic analysis.

Compound Identification

This compound is a benzoate ester derivative. Its key identification details are summarized below.

| Identifier | Value | Source |

| CAS Number | 1263378-68-2 | [1][2] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [][4][5] |

| Molecular Weight | 215.68 g/mol | [][4][6] |

| IUPAC Name | methyl 3-(1-aminoethyl)benzoate;hydrochloride | N/A |

Spectroscopic Data Analysis

Detailed spectroscopic data for this compound is not widely published. Therefore, the following sections provide data for the closely related analog, Methyl 3-aminobenzoate , as a reference for interpreting the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data for Methyl 3-aminobenzoate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 7.411 | Singlet (s) | 1H | Aromatic C-H | [7] |

| 7.345 | Doublet (d) | 1H | Aromatic C-H | [7] |

| 7.196 | Triplet (t) | 1H | Aromatic C-H | [7] |

| 6.841 | Doublet of Doublets (dd) | 1H | Aromatic C-H | [7] |

| 3.876 | Singlet (s) | 3H | O-CH₃ (Ester) | [7] |

| 3.8 (approx.) | Broad Singlet (br s) | 2H | NH₂ | [7] |

¹³C NMR (Carbon NMR) Data for Methyl 3-aminobenzoate

| Chemical Shift (δ) ppm | Assignment | Reference |

| 167.1 (Predicted) | C=O (Ester) | [8] |

| 146.5 (Predicted) | Aromatic C-N | [8] |

| 131.5 (Predicted) | Aromatic C-CO | [8] |

| 129.3 (Predicted) | Aromatic C-H | [8] |

| 119.1 (Predicted) | Aromatic C-H | [8] |

| 118.0 (Predicted) | Aromatic C-H | [8] |

| 115.3 (Predicted) | Aromatic C-H | [8] |

| 52.1 (Predicted) | O-CH₃ (Ester) | [8] |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

IR Absorption Bands for Methyl 3-aminobenzoate

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 3450-3300 | Strong, Broad | N-H Stretch (Amine) | [9] |

| 3050-3000 | Medium | Aromatic C-H Stretch | [10] |

| 2950-2850 | Medium | Aliphatic C-H Stretch (CH₃) | [10] |

| 1720-1700 | Strong, Sharp | C=O Stretch (Ester) | [9][11] |

| 1620-1580 | Medium | C=C Stretch (Aromatic Ring) | [9] |

| 1600-1500 | Medium | N-H Bend (Amine) | [9] |

| 1250-1000 | Strong | C-O Stretch (Ester) | [10] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

MS Data for Methyl 3-aminobenzoate

| m/z | Interpretation | Reference |

| 151.16 | Molecular Ion [M]⁺ | [12][13] |

| 120 | [M - OCH₃]⁺ | [12] |

| 92 | [M - COOCH₃]⁺ | [12] |

Experimental Protocols

The following are generalized standard operating procedures for the acquisition of spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition:

-

For ¹H NMR , acquire spectra using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 16-64 scans for good signal-to-noise.

-

For ¹³C NMR , use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

-

Background Scan: Record a background spectrum of the empty ATR setup to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

-

Data Processing: The software automatically performs the background subtraction. The resulting spectrum shows the sample's absorbance or transmittance as a function of wavenumber.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Instrument Settings: Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable spray and optimal ionization.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺. Scan over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Visualized Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound.

Caption: Spectroscopic analysis workflow from sample preparation to final structure confirmation.

References

- 1. This compound, CasNo.1263378-68-2 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. 1263378-68-2|this compound|BLD Pharm [bldpharm.com]

- 4. This compound [myskinrecipes.com]

- 5. Methyl 3-(2-aminoethyl)benzoate hydrochloride | C10H14ClNO2 | CID 69048308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride [myskinrecipes.com]

- 7. METHYL 3-AMINOBENZOATE(4518-10-9) 1H NMR [m.chemicalbook.com]

- 8. METHYL 3-AMINOBENZOATE(4518-10-9) 13C NMR spectrum [chemicalbook.com]

- 9. METHYL 3-AMINOBENZOATE(4518-10-9) IR Spectrum [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. proprep.com [proprep.com]

- 12. Benzoic acid, 3-amino-, methyl ester [webbook.nist.gov]

- 13. 3-氨基苯甲酸甲酯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

In-depth Technical Guide to the 1H NMR Spectrum of Methyl 3-(1-aminoethyl)benzoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-(1-aminoethyl)benzoate hydrochloride. This document outlines the predicted chemical shifts, coupling constants, and signal multiplicities for each proton in the molecule. It also includes a comprehensive experimental protocol for acquiring a high-quality 1H NMR spectrum and presents a logical workflow for spectral analysis.

Chemical Structure and Proton Environments

This compound is a chiral organic compound featuring a 1,3-disubstituted benzene ring, a methyl ester group, and a protonated aminoethyl side chain. The presence of the hydrochloride salt significantly influences the electronic environment and, consequently, the chemical shifts of nearby protons.

The structure contains several distinct proton environments, each giving rise to a unique signal in the 1H NMR spectrum:

-

Aromatic Protons (H-2, H-4, H-5, H-6): Four protons on the benzene ring.

-

Methine Proton (H-7): One proton on the chiral center of the ethyl group.

-

Methyl Protons (H-8): Three protons of the ethyl group's methyl substituent.

-

Ammonium Protons (-NH3+): Three labile protons of the protonated amine group.

-

Methyl Ester Protons (H-9): Three protons of the methyl ester group.

Predicted 1H NMR Data

The following table summarizes the predicted 1H NMR spectral data for this compound. These predictions are based on established chemical shift ranges for analogous functional groups and substituent effects, particularly considering the electron-withdrawing nature of the methyl ester and the protonated aminoethyl group. The spectrum is predicted in a common deuterated solvent for amine hydrochlorides, such as DMSO-d6.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2 | 8.0 - 8.2 | Singlet (or narrow triplet) | 1H | J2,6 ≈ 1-2 Hz (meta) |

| H-6 | 7.9 - 8.1 | Doublet | 1H | J5,6 ≈ 7-9 Hz (ortho) |

| H-4 | 7.7 - 7.9 | Doublet | 1H | J4,5 ≈ 7-9 Hz (ortho) |

| H-5 | 7.5 - 7.7 | Triplet | 1H | J4,5 ≈ 7-9 Hz, J5,6 ≈ 7-9 Hz |

| -NH3+ | 8.5 - 9.5 | Broad Singlet | 3H | - |

| H-7 | 4.2 - 4.5 | Quartet | 1H | J7,8 ≈ 7 Hz |

| H-9 (-OCH3) | 3.9 - 4.1 | Singlet | 3H | - |

| H-8 (-CH3) | 1.6 - 1.8 | Doublet | 3H | J7,8 ≈ 7 Hz |

Experimental Protocol for 1H NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a 1H NMR spectrum of this compound.

3.1. Materials and Equipment

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d6)

-

5 mm NMR tubes

-

Pipettes and vials

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.

-

Gently vortex the vial until the sample is completely dissolved. The solution should be clear and free of any particulate matter.

-

Carefully transfer the solution into a clean 5 mm NMR tube using a pipette.

-

Cap the NMR tube securely.

3.3. Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

-

Nucleus: 1H

-

Solvent: DMSO-d6

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 16 to 64 (depending on sample concentration)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): 3-4 seconds

-

Spectral Width (sw): 16 ppm (-2 to 14 ppm)

-

Transmitter Frequency Offset (o1p): Centered in the spectral window (e.g., 6 ppm)

3.4. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

-

Integrate all signals to determine the relative number of protons.

-

Analyze the multiplicities and measure the coupling constants.

Visualization of Key Relationships

The following diagrams illustrate the logical connections in the analysis of the 1H NMR spectrum of this compound.

Caption: Relationship between the chemical structure and its corresponding 1H NMR signals.

Caption: Step-by-step workflow for acquiring and analyzing the 1H NMR spectrum.

This guide provides a comprehensive framework for understanding and interpreting the 1H NMR spectrum of this compound. The predicted data and experimental protocol serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

"solubility of Methyl 3-(1-aminoethyl)benzoate hydrochloride in organic solvents"

An In-depth Technical Guide to the Solubility of Methyl 3-(1-aminoethyl)benzoate Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining its solubility in various organic solvents. It includes a qualitative solubility summary based on the general principles of amine hydrochlorides, detailed experimental protocols for solubility determination, and a workflow diagram to guide researchers in their laboratory investigations.

Introduction

This compound is a primary amine salt that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its solubility in different organic solvents is paramount for process optimization, reaction kinetics, purification, and formulation development. As a hydrochloride salt, its solubility is governed by the polarity of the solvent and its ability to solvate the charged ammonium group and the chloride counter-ion. Generally, amine hydrochlorides exhibit higher solubility in polar solvents and are less soluble in non-polar organic solvents.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | The hydroxyl group can hydrogen bond with the amine and chloride ions, facilitating dissolution. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The high polarity and dipole moment of these solvents can effectively solvate the ionic salt. |

| Ketones | Acetone | Moderate to Low | Acetone has a significant dipole moment but lacks hydrogen bond donating ability, limiting its solvating power for the chloride ion. |

| Esters | Ethyl Acetate | Low | Lower polarity compared to alcohols and aprotic polar solvents, resulting in poorer solvation of the ionic compound. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low | While having a dipole moment, their ability to solvate ions is limited. |

| Aromatic Hydrocarbons | Toluene | Very Low to Insoluble | Non-polar nature makes it a poor solvent for ionic salts. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | Non-polar and cannot effectively solvate the ions. |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed experimental protocol based on the widely accepted saturation shake-flask method, which is a standard procedure for determining the thermodynamic solubility of a compound.[1][2]

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

HPLC column suitable for the analyte (e.g., C18)

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol or a mobile phase component) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of different concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker. The temperature should be controlled and recorded (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of the solute in the solution remains constant.[2]

-

-

Sample Collection and Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid from the saturated solution.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

-

-

Analytical Method (HPLC):

-

Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column is often a good starting point.

-

The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Set the UV detector to a wavelength where the analyte has maximum absorbance.

-

Inject the prepared standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solutions for analysis.

-

-

Data Analysis:

-

Determine the concentration of this compound in the diluted sample solutions by interpolating their peak areas from the calibration curve.

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.

-

Logical Relationships in Solubility

The solubility of an amine hydrochloride salt like this compound is governed by a balance of intermolecular forces. The following diagram illustrates the key relationships.

Caption: Factors influencing the solubility of an amine hydrochloride salt.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively published, this guide provides a solid foundation for researchers to determine this crucial parameter. The qualitative solubility table offers a preliminary guide for solvent selection, and the detailed experimental protocol provides a reliable method for obtaining quantitative data. By understanding the factors that influence solubility and following a systematic experimental approach, researchers and drug development professionals can effectively work with this important pharmaceutical intermediate.

References

Navigating the Stability Landscape of Methyl 3-(1-aminoethyl)benzoate Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-(1-aminoethyl)benzoate hydrochloride, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document outlines the critical factors influencing the compound's integrity and provides standardized protocols for its assessment.

Compound Stability and Storage

This compound is generally stable under normal laboratory conditions. However, its long-term stability is contingent on adherence to appropriate storage protocols to prevent degradation.

Recommended Storage Conditions:

Based on available safety data sheets (SDS) and general chemical handling principles, the following conditions are recommended for the storage of this compound:

-

Temperature: Store in a cool, dry place. Room temperature is generally acceptable for short-term storage.[1][2][3] For long-term storage and during transportation, refrigeration or even cold-chain transportation may be advisable to minimize the risk of degradation.[2]

-

Atmosphere: Keep the container tightly sealed in a well-ventilated area to prevent moisture ingress and reaction with atmospheric components.[4][5][6][7][8]

-

Light: Store in the dark or in light-resistant containers to prevent photolytic degradation.[4]

-

Incompatible Materials: Avoid contact with strong acids, bases, and oxidizing agents, as these can catalyze degradation reactions.[4][6][7]

Potential Degradation Pathways

As an amino acid ester hydrochloride salt, this compound is susceptible to several degradation pathways:

-

Hydrolysis: The ester functional group can undergo hydrolysis, particularly in the presence of moisture and either acidic or basic conditions, to yield 3-(1-aminoethyl)benzoic acid and methanol.[6][9] The rate of hydrolysis is often dependent on pH and temperature.

-

Oxidation: The amino group can be susceptible to oxidation, leading to the formation of various impurities. This can be accelerated by exposure to air, light, and certain metal ions.

-

Thermal Degradation: At elevated temperatures, the compound may decompose. Hazardous decomposition products can include carbon monoxide, carbon dioxide, and nitrogen oxides.[7]

Quantitative Stability Data

The following table outlines a typical data structure for a forced degradation study, which is designed to identify potential degradation products and pathways.

| Stress Condition | Parameters | Duration | % Degradation (Hypothetical) | Degradation Products Identified (Hypothetical) |

| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours | 5% | 3-(1-aminoethyl)benzoic acid, Methanol |

| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8 hours | 15% | 3-(1-aminoethyl)benzoic acid, Methanol |

| Oxidation | 3% H₂O₂ | 24, 48, 72 hours | 8% | Oxidized amine derivatives |

| Thermal | 60°C | 1, 2, 4 weeks | 3% | Unidentified polar impurities |

| Photostability | ICH Q1B Option 2 | 1.2 million lux hours, 200 W h/m² | 2% | Photolytic adducts |

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies, based on the International Council for Harmonisation (ICH) guidelines. These should be adapted based on the specific properties of the compound and the analytical methods available.

General Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

Acid and Base Hydrolysis

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Base Hydrolysis: To a separate aliquot, add an equal volume of 0.1 M sodium hydroxide.

-

Incubate the solutions at room temperature or a slightly elevated temperature (e.g., 40-60°C) for a defined period.

-

At specified time points, withdraw samples, neutralize them (base for the acid sample, acid for the base sample), and dilute with mobile phase for analysis.

Oxidative Degradation

-

To an aliquot of the stock solution, add an equal volume of a 3% solution of hydrogen peroxide.

-

Protect the solution from light and store it at room temperature.

-

Monitor the degradation over time by taking samples at regular intervals for analysis.

Thermal Degradation

-

Transfer the solid compound into a stable, sealed container.

-

Place the container in a temperature-controlled oven at a selected temperature (e.g., 60°C).

-

For solution stability, place a sealed vial of the stock solution in the oven.

-

Analyze samples at predetermined time points.

Photostability Testing

-

Expose the solid compound or a solution of the compound to a light source that meets the requirements of ICH Q1B (e.g., a combination of cool white fluorescent and near-UV lamps).[1][2][4][5]

-

Ensure a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[5]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

Analyze both the exposed and control samples after the exposure period.

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), is required to separate and quantify the parent compound from any degradation products. The method should be validated to ensure specificity, linearity, accuracy, and precision.

Visualization of Stability Testing Workflow

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.

Caption: Workflow for Chemical Stability Assessment.

This comprehensive approach to understanding and managing the stability of this compound will ensure its quality and integrity throughout the research and development lifecycle.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. biopharmaspec.com [biopharmaspec.com]

- 4. youtube.com [youtube.com]

- 5. q1scientific.com [q1scientific.com]

- 6. ajpsonline.com [ajpsonline.com]

- 7. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portal.amelica.org [portal.amelica.org]

- 9. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]

In-Depth Technical Guide: Methyl 3-(1-aminoethyl)benzoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a certified Safety Data Sheet (SDS) from a licensed supplier. The information herein is compiled from publicly available data and may not be exhaustive. Always consult the official SDS and follow appropriate laboratory safety protocols when handling any chemical substance.

Introduction

Methyl 3-(1-aminoethyl)benzoate hydrochloride is a chemical compound utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its molecular structure, featuring both an amine and an ester functional group, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its safety profile, physicochemical properties, and general applications based on available technical data.

Safety and Hazard Information

The following tables summarize the key safety and hazard information for this compound and its (S)-enantiomer. It is crucial to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE).

GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 |

Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P330 | Rinse mouth. | |

| P405 | Store locked up. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1263378-68-2 |

| Molecular Formula | C10H14ClNO2 |

| Molecular Weight | 215.68 g/mol [1][] |

| Appearance | Not specified (likely a solid) |

| Purity | ≥97% (typical) |

| Storage | Store at room temperature in a dry, sealed container.[1] |

Experimental Protocols

Applications and Logical Relationships

Based on available information, this compound serves as a crucial building block in pharmaceutical research and development. Its primary utility lies in its incorporation into more complex molecules targeted for therapeutic use.

This compound, particularly its enantiomerically pure form, (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride, is valuable in asymmetric synthesis where specific stereochemistry is critical for biological activity.[3] It is employed in the development of chiral drugs, including agents targeting the central nervous system and cardiovascular therapeutics.[3][4] The amine and ester functionalities allow for diverse chemical transformations, enabling its use in creating libraries of compounds for drug discovery and optimization.[4]

Signaling Pathways

There is currently no publicly available information detailing specific signaling pathways that are directly modulated by this compound itself. Its role is primarily that of a structural component in the synthesis of larger, biologically active molecules. The signaling pathways of interest would be those targeted by the final drug products synthesized using this intermediate.

Conclusion

This compound is a valuable chemical intermediate with a well-defined, albeit hazardous, safety profile. While detailed experimental protocols and biological activity data for the compound itself are scarce, its utility as a building block in the synthesis of pharmaceuticals, particularly chiral drugs, is established. Researchers and drug development professionals should handle this compound with the requisite safety precautions and can leverage its chemical functionalities for the creation of novel therapeutic agents. Further research into the biological effects of this molecule and its derivatives could unveil new applications.

References

An In-depth Technical Guide to the Chiral Properties of (S)-Methyl 3-(1-aminoethyl)benzoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride is a chiral building block of significant interest in the pharmaceutical industry. Its stereochemically defined structure, featuring a primary amine and a methyl ester on a benzene ring, makes it a valuable intermediate in the asymmetric synthesis of various active pharmaceutical ingredients (APIs). The enantiomeric purity of such intermediates is critical, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive overview of the chiral properties of (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride, including methodologies for their determination and potential areas of biological investigation.

Chemical and Physical Properties

A summary of the known chemical and physical properties of (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 215.68 g/mol | [1][2] |

| CAS Number | 1391439-19-2 | [1] |

| Appearance | Solid (predicted) | General knowledge |

| Storage | Room temperature, dry seal | [1][2] |

Chiral Properties and Their Determination

The defining feature of (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride is its chirality, centered at the carbon atom of the ethyl group attached to the benzene ring. The "(S)" designation denotes the specific spatial arrangement of the substituents at this stereocenter. The determination of the chiral purity and the specific rotation are paramount for its application in pharmaceutical synthesis.

Specific Rotation

Specific rotation is a fundamental property of chiral compounds and is a measure of the extent to which the enantiomer rotates plane-polarized light. While the specific optical rotation for (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride is not consistently reported in publicly available literature, it is expected to have a specific, non-zero value. For structurally similar compounds like (S)-(-)-α-methylbenzylamine, the specific rotation is approximately -40.3° (neat). The value for the title compound would need to be determined experimentally.

Experimental Protocol: Determination of Specific Rotation

A general procedure for measuring the specific rotation is outlined below.

-

Preparation of the Sample Solution:

-

Accurately weigh a sample of (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride (e.g., 100 mg).

-

Dissolve the sample in a suitable solvent (e.g., methanol, ethanol, or water) in a volumetric flask (e.g., 10 mL) to a known concentration.

-

Ensure the solution is clear and free of undissolved particles.

-

-

Polarimeter Setup and Measurement:

-

Turn on the polarimeter and allow the sodium lamp (589 nm) to warm up.

-

Calibrate the instrument with a blank solvent-filled cell.

-

Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path.

-

Place the cell in the polarimeter and record the observed rotation (α).

-

Measure the length of the polarimeter cell (l) in decimeters.

-

-

Calculation of Specific Rotation:

-

The specific rotation [α] is calculated using the formula: [α]_D^T = \frac{α}{l \times c} where:

-

T is the temperature in degrees Celsius.

-

D refers to the sodium D-line wavelength.

-

α is the observed rotation.

-

l is the path length in decimeters.

-

c is the concentration in g/mL.

-

-

References

Methodological & Application

Application Notes and Protocols for the Use of Methyl 3-(1-aminoethyl)benzoate hydrochloride in Drug Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 3-(1-aminoethyl)benzoate hydrochloride is a chiral building block with significant applications in the synthesis of pharmaceutical intermediates. Its stereospecific structure, containing both an amine and an ester functional group, makes it a versatile precursor for the development of complex molecular architectures, particularly in the synthesis of chiral drugs. This compound is frequently employed in the preparation of bioactive molecules targeting the central nervous system (CNS) and cardiovascular system. Furthermore, its structural motifs are relevant to the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.

Physicochemical Properties of (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride

| Property | Value | Reference |

| CAS Number | 1391439-19-2 | [1] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] |

| Molecular Weight | 215.68 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | ≥97% | [1] |

| Storage | Room temperature, dry, sealed | [1] |

Application: Synthesis of a Chiral Pyrazole Intermediate for SGLT2 Inhibitors

The following protocol details a plausible synthesis of a novel chiral pyrazole derivative, a key intermediate that could be further elaborated to form SGLT2 inhibitors. This protocol is based on established chemical transformations relevant to this class of compounds.

Overall Reaction Scheme:

Experimental Protocol: Synthesis of (S)-Methyl 3-(1-(3-(4-isopropoxyphenyl)-5-methyl-1H-pyrazol-1-yl)ethyl)benzoate

Objective: To synthesize a chiral pyrazole intermediate via a two-step process involving the formation of a hydrazone followed by cyclization.

Materials:

-

(S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride

-

1-(4-isopropoxyphenyl)-2-butanone

-

Hydrazine hydrate

-

Glacial acetic acid

-

Ethanol

-

Toluene

-

Sodium bicarbonate

-

Magnesium sulfate

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware and equipment

Step 1: Synthesis of the Hydrazone Intermediate

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride (2.16 g, 10 mmol) in ethanol (50 mL).

-

Basification: Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is approximately 8-9 to liberate the free amine.

-

Addition of Ketone: To the stirred solution, add 1-(4-isopropoxyphenyl)-2-butanone (2.06 g, 10 mmol).

-

Reaction: Add a catalytic amount of glacial acetic acid (0.1 mL) and reflux the mixture for 4 hours.

-

Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. To the residue, add ethyl acetate (100 mL) and water (50 mL). Separate the organic layer, wash with brine (2 x 30 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude hydrazone intermediate, which can be used in the next step without further purification.

Step 2: Cyclization to the Pyrazole Intermediate

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude hydrazone intermediate from Step 1 in toluene (100 mL).

-

Addition of Hydrazine: Add hydrazine hydrate (0.5 mL, 10 mmol) to the solution.

-

Reaction: Reflux the reaction mixture for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the final chiral pyrazole intermediate.

Hypothetical Quantitative Data

| Step | Product | Starting Material | Molar Ratio | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) (by HPLC) |

| 1 | Hydrazone Intermediate | (S)-Methyl 3-(1-aminoethyl)benzoate HCl | 1:1 | 4 | 78 (Reflux) | ~90 | ~95 |

| 2 | Chiral Pyrazole Intermediate | Hydrazone Intermediate | 1:1 | 6 | 110 (Reflux) | ~75 | >98 |

Visualization of Synthetic Workflow

Below is a diagram illustrating the logical flow of the synthesis protocol.

References

Application Notes and Protocols for Methyl 3-(1-aminoethyl)benzoate hydrochloride

Disclaimer: Information regarding the specific biological activity and detailed experimental protocols for Methyl 3-(1-aminoethyl)benzoate hydrochloride (CAS: 1263378-68-2) is not extensively available in peer-reviewed scientific literature. The following application notes and protocols are based on the general properties of related chemical structures and are intended to serve as a foundational guide for researchers. All experiments should be conducted with appropriate safety precautions and optimized for specific research applications.

Introduction

This compound is a research chemical with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a primary amine and a methyl ester on a substituted benzene ring, makes it a versatile building block for the synthesis of more complex molecules. The hydrochloride salt form generally confers improved solubility in aqueous solutions. This document provides an overview of its chemical properties, guidance on its handling and storage, and generalized protocols for its use in a research setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1263378-68-2 | Chemical Supplier Data |

| Molecular Formula | C₁₀H₁₄ClNO₂ | Chemical Supplier Data |

| Molecular Weight | 215.68 g/mol | Chemical Supplier Data |

| Appearance | White to off-white powder or solid | General Observation |

| Solubility | Soluble in water and polar organic solvents such as DMSO and methanol. | Inferred from structure |

| Storage | Store in a cool, dry, and well-ventilated area. Keep container tightly sealed. | General laboratory practice |

Safety and Handling

As with any research chemical with limited toxicological data, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in a research context.

Preparation of Stock Solutions

A standard workflow for the preparation of stock solutions for biological assays is outlined below.

Caption: Workflow for preparing stock solutions.

Protocol:

-

Determine the desired stock concentration: For example, to prepare a 10 mM stock solution, weigh out 2.157 mg of this compound and dissolve it in 1 mL of a suitable solvent.

-

Solvent Selection: For cell-based assays, sterile dimethyl sulfoxide (DMSO) is a common initial solvent. For biochemical assays, an aqueous buffer may be appropriate, depending on the compound's solubility.

-

Dissolution: Add the solvent to the weighed compound and vortex thoroughly until the solid is completely dissolved. Gentle warming may be required for some compounds.

-

Sterilization: For use in cell culture, sterile filter the stock solution through a 0.22 µm syringe filter into a sterile container.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Hypothetical Screening Workflow

Given its structural motifs, this compound could be screened for various biological activities. A generalized workflow for an initial screening campaign is depicted below.

Caption: A generalized workflow for screening a novel chemical entity.

Protocol Steps:

-

Primary Screening: The compound would first be tested at a single, high concentration in a primary assay. This could be a target-based assay (e.g., enzyme inhibition, receptor binding) or a phenotypic screen (e.g., cell viability, reporter gene activation).

-

Hit Identification: If the compound shows activity above a certain threshold in the primary screen, it is considered a "hit."

-

Dose-Response Analysis: The hit compound is then tested across a range of concentrations to determine its potency, typically by calculating an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

-

Secondary Assays: To confirm the initial findings and rule out artifacts, the compound is tested in one or more secondary or orthogonal assays.

-

Lead Optimization: If the activity is confirmed, the compound may serve as a starting point for lead optimization, where analogues are synthesized to improve potency, selectivity, and drug-like properties.

Potential Research Applications

While no specific biological activities have been published for this compound, its structure suggests potential for exploration in the following areas:

-

GPCR Ligand Development: The primary amine could interact with acidic residues in the binding pockets of G-protein coupled receptors.

-

Enzyme Inhibition: The molecule could serve as a scaffold for the development of inhibitors for various enzymes.

-

Ion Channel Modulation: The charged amine group might interact with ion channels.

-

Chemical Probe Development: The compound could be functionalized to create chemical probes for studying biological systems.

Conclusion

This compound is a readily available research chemical that presents opportunities for exploration in various areas of drug discovery and chemical biology. The lack of published data necessitates careful and systematic investigation to elucidate its biological properties. The generalized protocols and workflows provided herein offer a starting point for researchers to begin characterizing this novel compound.

Application Notes and Protocols: Methyl 3-(1-aminoethyl)benzoate Hydrochloride as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(1-aminoethyl)benzoate hydrochloride is a chiral building block of significant interest in pharmaceutical synthesis. Its structural features, comprising a chiral primary amine and a benzoate ester, make it a valuable intermediate for the synthesis of a variety of complex molecules, particularly those targeting the central nervous system (CNS). This document provides an overview of its application, focusing on its role in the synthesis of novel benzodiazepines, detailed experimental protocols, and relevant biological context. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a range of reaction conditions.

Physicochemical Properties and Specifications

A summary of the typical physical and chemical properties of (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride is provided below. These properties are crucial for its handling, storage, and application in synthesis.

| Property | Value |

| Chemical Formula | C₁₀H₁₄ClNO₂ |

| Molecular Weight | 215.68 g/mol [1][2] |

| Appearance | White to off-white crystalline powder |

| Purity (typical) | ≥97% |

| Storage Conditions | Room temperature, in a dry, tightly sealed container[2] |

Application in Pharmaceutical Synthesis: Synthesis of Remimazolam Intermediate

(S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride is a key precursor for the synthesis of the ultra-short-acting benzodiazepine, Remimazolam. Remimazolam is a sedative-hypnotic agent that acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptor. The synthesis involves the coupling of the chiral amine of the intermediate with a suitable carboxylic acid to form a crucial amide bond, which is a common strategy in the construction of complex drug molecules.

Synthetic Workflow for a Key Remimazolam Intermediate

The following diagram illustrates the conceptual workflow for the synthesis of a key amide intermediate in the pathway to Remimazolam, starting from (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride.

Experimental Protocols